molecular formula C20H16N2O2S B2947406 2-[3-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol CAS No. 831206-39-4

2-[3-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol

Cat. No.: B2947406
CAS No.: 831206-39-4
M. Wt: 348.42
InChI Key: YOCHRCSMBNNZQG-UHFFFAOYSA-N
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Description

2-[3-Phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol is a complex heterocyclic compound designed for advanced pharmaceutical and biochemical research. It features a dihydropyrazole core, a scaffold recognized for its wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties . This specific molecule is structurally engineered by integrating a thiophene ring and a phenolic benzyl group, motifs frequently employed in medicinal chemistry to enhance binding affinity and modulate physicochemical properties . The strategic combination of these heterocycles makes it a valuable intermediate for exploring new therapeutic agents. While direct biological data on this precise molecule may be limited, its core structure is closely related to novel pyrazoline derivatives that have demonstrated significant inhibitory activity against viruses such as the Hepatitis C virus (HCV) in vitro . Researchers can utilize this compound as a key precursor or template in the synthesis of new heterocyclic libraries, particularly for developing potential antiviral and antimicrobial agents . Its mechanism of action is anticipated to involve targeted interaction with enzyme active sites, a characteristic shared by many pyrazole and thiazole-containing molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c23-18-10-5-4-9-15(18)17-13-16(14-7-2-1-3-8-14)21-22(17)20(24)19-11-6-12-25-19/h1-12,17,23H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCHRCSMBNNZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CS3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-[3-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol is a derivative of pyrazole that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure

The molecular formula of the compound is C19H17N3O2SC_{19}H_{17}N_3O_2S, with a molecular weight of approximately 353.42 g/mol. The structure includes a pyrazole ring fused with a thiophene moiety, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the cyclocondensation of thiophene derivatives with phenyl-substituted pyrazoles. This method allows for the introduction of functional groups that can influence the compound's biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including the target compound, exhibit significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL against various pathogens, including Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
  • Biofilm Inhibition : The compound has also been reported to possess antibiofilm activity, significantly reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .

Anti-inflammatory and Anticancer Properties

The pyrazole scaffold is known for its anti-inflammatory effects. In vitro studies indicate that compounds similar to this compound can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Additionally, anticancer activity has been observed in related compounds with IC50 values indicating moderate cytotoxicity against various cancer cell lines .

The biological activities of this compound can be attributed to several mechanisms:

  • DNA Gyrase Inhibition : Some derivatives have been shown to act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial replication and metabolism .
  • Reactive Oxygen Species (ROS) Generation : The presence of functional groups may facilitate the generation of ROS, contributing to cytotoxic effects against cancer cells .
  • Synergistic Effects : When combined with other antimicrobial agents, such as Ketoconazole, these compounds exhibit synergistic effects that lower the effective dose required for antimicrobial action .

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives:

StudyCompoundActivityMIC (μg/mL)Notes
This compoundAntimicrobial0.22 - 0.25Effective against E. coli and S. aureus
Similar Pyrazole DerivativeAnticancerIC50 = 193.93Moderate activity against A549 cell line

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazoline derivatives are extensively studied for their diverse pharmacological properties. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Analogues and Substituent Effects

Compound Name / ID Key Substituents Biological Activity (IC₅₀/GI₅₀) Key Findings Reference
Target Compound 1-(Thiophene-2-carbonyl), 3-phenyl, 5-(ortho-hydroxyphenyl) N/A* Hypothesized to exhibit kinase inhibition due to thiophene and hydroxyl groups. Inferred
C6 (Yang et al., 2014) 1-(4-Methoxyphenyl), 3-(4-fluorophenyl), 5-(ortho-hydroxyphenyl) 0.15 µM (B-RafV600E), 1.75 µM (WM266.4) Most potent in series; ortho-hydroxyl enhances anti-tumor activity.
DR3 () 1-(Thiophene-2-carbonyl), 3-(trifluoromethylquinoxaline) N/A Thiophene-2-carbonyl improves lipophilicity; no direct activity reported.
3 () 1-(Thiophene-2-carbonyl), 3-(4-fluorophenyl) N/A Demonstrated antidepressant activity via unknown targets.
14m–14r () Varied substituents (e.g., 2-iodophenyl, naphthalen-1-yl) on pyrazoline core N/A Hydroxamate derivatives with APN inhibition; substituent size affects potency.

*Note: Direct activity data for the target compound is unavailable in the provided evidence.

Key Structural and Functional Insights

  • Thiophene-2-Carbonyl vs. Aryl Groups at N-1 :
    The thiophene-2-carbonyl group (target compound, DR3) may enhance metabolic stability compared to purely aromatic substituents (e.g., 4-methoxyphenyl in C6). However, aryl groups at N-1 in C6 contribute to stronger B-RafV600E inhibition (IC₅₀ = 0.15 µM), suggesting that bulkier substituents at this position improve kinase binding .

  • Ortho-Hydroxyphenyl Group: The ortho-hydroxyl group in the target compound and C6 is critical for hydrogen bonding with kinase active sites. In C6, this group increased anti-proliferative activity (GI₅₀ = 1.75 µM) compared to non-hydroxylated analogs .
  • Role of Thiophene in Bioactivity :
    Thiophene-containing derivatives (e.g., ’s compound 3 ) show varied activities (antidepressant, HIF activation in ), indicating that the thiophene moiety’s electronic properties may favor interactions with diverse biological targets .

  • Impact of Halogen Substituents :
    Chlorophenyl or bromophenyl groups (e.g., ) enhance superoxide inhibition (IC₅₀ = 6.2 µM) but reduce kinase specificity compared to fluorophenyl groups in C6 .

Physicochemical and ADMET Considerations

  • Hydrogen Bonding: The ortho-hydroxyl group in the target compound may improve solubility and target binding, as seen in C6’s superior activity over non-hydroxylated analogs .

Q & A

Q. What are the established synthetic routes for this compound, and how can purity be optimized?

The compound can be synthesized via a multi-step process involving the condensation of 1,5-diarylpyrazole precursors with thiophene-2-carbonyl derivatives. Key steps include:

  • Step 1 : Preparation of the pyrazole core via cyclization of substituted hydrazines with diketones (e.g., 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione) under acidic conditions .
  • Step 2 : Thiophene-2-carbonyl group introduction via nucleophilic acyl substitution or coupling reactions.
  • Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic and crystallographic methods are critical for structural validation?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths (mean C–C = 0.002–0.006 Å), dihedral angles (e.g., pyrazole vs. aryl rings), and hydrogen-bonding networks (e.g., O–H⋯N interactions). Use R factors < 0.05 and data-to-parameter ratios > 14:1 for reliability .
  • Spectroscopy : Confirm functional groups via FTIR (C=O stretch at ~1680 cm⁻¹) and ¹H/¹³C NMR (e.g., phenolic –OH at δ 9.8–10.2 ppm).

Q. How are solubility and stability profiles determined for this compound?

  • Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C, quantified via UV-Vis spectroscopy (λmax = 270–300 nm) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli).
  • Anti-inflammatory : COX-2 inhibition assay (IC₅₀ via ELISA).
  • Cytotoxicity : MTT assay on HEK-293 cells .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Analog Design : Replace phenyl/thiophene groups with electron-withdrawing (e.g., 4-Cl, 4-F) or donating (e.g., 4-OCH₃) substituents. Synthesize derivatives via parallel combinatorial chemistry .
  • Activity Mapping : Test analogs in dose-response assays (e.g., IC₅₀ for enzyme inhibition) and correlate substituent effects with logP/π values .

Q. What role does crystallographic packing play in modulating biological interactions?

  • Hydrogen Bonding : SC-XRD data (e.g., O–H⋯N bonds in ) suggest stabilized conformations that may enhance receptor binding.
  • Torsional Flexibility : Dihedral angles between pyrazole and aryl rings (e.g., 16.8–51.7° in ) influence molecular rigidity and docking efficiency.

Q. How can metabolic stability be assessed in preclinical studies?

  • In vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Identify metabolites (e.g., hydroxylation at thiophene ring) .
  • CYP Inhibition : Screen against CYP3A4/2D9 isoforms using fluorogenic substrates.

Q. What experimental designs are robust for environmental fate studies?

  • Degradation Pathways : Use OECD 301B (ready biodegradability) and photolysis under UV light (λ = 254 nm). Monitor via LC-MS/MS .
  • Ecotoxicology : Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition (72h) assays .

Q. How to resolve contradictions in reported biological activity data?

  • Source Analysis : Compare synthetic protocols (e.g., purity levels in vs. unvalidated sources).
  • Assay Variability : Standardize conditions (e.g., cell passage number, serum concentration) and use internal controls (e.g., reference inhibitors) .

Methodological Notes

  • Synthetic Reproducibility : Document reaction parameters (time, temperature, catalyst loading) to minimize batch-to-batch variability .
  • Data Validation : Cross-validate crystallographic data (e.g., CCDC deposition codes) and biological assays via independent replicates .

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